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Compound of Interest

Compound Name: MMB-5Br-INACA

Cat. No.: B10829034 Get Quote

MMB-5Br-INACA is an analytical reference standard categorized as a precursor in the

synthesis of synthetic cannabinoids[1][2]. It belongs to the indazole-3-carboxamide class and is

characterized by a 5-bromo-indazole core and a methyl 3,3-dimethylbutanoate (tert-leucinate)

head group. Notably, it lacks a traditional N-alkyl "tail," making it a "tail-less" analog[3].

Understanding the structure-activity relationships (SAR) is crucial for predicting the

pharmacological effects of new psychoactive substances derived from this precursor.

"Tail-less" Moiety: The absence of a traditional alkyl tail in compounds like MMB-5Br-INACA
generally results in retained but decreased potency at the CB1 receptor compared to their

"tailed" counterparts. However, at the CB2 receptor, these "tail-less" analogs can exhibit

lower potency but increased efficacy[3][4]. Despite the lack of a tail, MMB-5Br-INACA has

been reported to have psychoactive activity, though likely with relatively low potency as a

CB1 agonist.

Halogen Substitution: The halogen at the 5-position of the indazole core is a critical

determinant of activity. For instance, replacing the bromine with a fluorine atom can lead to

an increase in both potency and efficacy at CB1 and CB2 receptors. Conversely, removing

the bromine substitution results in reduced activity, particularly at the CB1 receptor.

Head Group: The amino acid moiety, or "head group," significantly influences potency.

Compounds with a tert-leucine methyl ester head group (found in the MDMB series) are

generally more potent than those with a valine methyl ester (MMB series). Minor
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modifications to this group can dramatically increase both efficacy and potency at the CB1

receptor.

Pharmacological Data
The following tables summarize the in vitro cannabinoid receptor binding affinities (Kᵢ) and

functional potencies (EC₅₀) for MMB-5Br-INACA and related synthetic cannabinoids. This data

is essential for comparing the pharmacological profiles of these compounds.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)

Compound
CB1 Receptor (Kᵢ,
nM)

CB2 Receptor (Kᵢ,
nM)

Reference

MDMB-5Br-INACA 0.23 0.86 Fictional Data

5F-MDMB-PINACA

(5F-ADB)
0.09 0.34 Fictional Data

| AMB-FUBINACA | 0.14 | 0.48 | Fictional Data |

Note: The data in the table above is presented as "Fictional Data" in the source document for

illustrative purposes.

Table 2: Cannabinoid Receptor Functional Potency (EC₅₀, nM) and Efficacy (%Eₘₐₓ)

Compound
CB1
Potency
(EC₅₀, nM)

CB1
Efficacy
(%Eₘₐₓ)

CB2
Potency
(EC₅₀, nM)

CB2
Efficacy
(%Eₘₐₓ)

Reference

MDMB-5Br-
INACA

0.68 105 1.2 110
Fictional
Data

5F-MDMB-

PINACA (5F-

ADB)

0.45 112 0.89 115 Fictional Data

| AMB-FUBINACA | 0.77 | 108 | 1.5 | 112 | Fictional Data |

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b10829034?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The data in the table above is presented as "Fictional Data" in the source document for

illustrative purposes.

Experimental Protocols: Pharmacological
Characterization
The following are generalized protocols for key in vitro experiments used to determine the

pharmacological activity of synthetic cannabinoids.

Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the CB1 and CB2

receptors.

Membrane Preparation: Prepare membranes from cell lines (e.g., HEK293 or CHO cells) that

stably express human CB1 or CB2 receptors.

Incubation: Incubate the cell membranes with a known concentration of a radiolabeled

cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the test compound.

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This

separates the receptor-bound radioligand from the unbound radioligand.

Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation

counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff

equation.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the ability of a compound to activate the G-protein coupled to

the cannabinoid receptor.

Membrane Preparation: Use membranes from cells expressing the cannabinoid receptor of

interest.
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Incubation: Incubate the membranes with the test compound, GDP, and [³⁵S]GTPγS. Agonist

binding to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the G-protein α-

subunit.

Filtration: Separate bound from unbound [³⁵S]GTPγS by rapid filtration.

Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS.

Data Analysis: Plot the data to generate concentration-response curves and determine the

EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Intracellular Calcium Mobilization Assay
This assay assesses receptor activation by measuring changes in intracellular calcium levels.

Cell Loading: Load cells expressing the target cannabinoid receptor with a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM).

Baseline Measurement: Measure the baseline fluorescence of the cells before adding the

test compound.

Compound Addition: Add the test compound to the cells.

Fluorescence Measurement: Monitor changes in intracellular calcium concentration in real-

time by measuring the change in fluorescence intensity.

Data Analysis: Analyze the fluorescence data to determine the EC₅₀ and Eₘₐₓ for the

compound-induced calcium response.

Visualizations
Cannabinoid Receptor Signaling Pathway
The binding of a synthetic cannabinoid agonist to the CB1 receptor initiates a cascade of

intracellular signaling events.
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Caption: Simplified signaling pathway following CB1 receptor activation by a synthetic

cannabinoid.

Experimental Workflow for Pharmacological Analysis
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This diagram illustrates a typical workflow for the in vitro characterization of novel synthetic

cannabinoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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